N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the reaction of 5-chloropyridine-2-amine with 2-(pyridin-2-ylsulfanyl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. the process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, and the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or thiols.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound may also interact with cellular receptors or ion channels, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide can be compared with other similar compounds, such as:
N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a thioether instead of a sulfanyl group.
N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylsulfonyl)acetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
N-(5-chloropyridin-2-yl)-2-(pyridin-2-ylamino)acetamide: Similar structure but with an amino group instead of a sulfanyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. For example, the sulfanyl group can participate in redox reactions, while the pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3OS/c13-9-4-5-10(15-7-9)16-11(17)8-18-12-3-1-2-6-14-12/h1-7H,8H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHMDSRNPZYGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=NC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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